3-amino-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-amino-2,6-dimethylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c1-4-3-6-7(13-4)10-5(2)11(9)8(6)12/h3H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLGAMKWMYXUSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One efficient method involves the use of substituted 4-chlorothieno[2,3-d]pyrimidines as starting materials, which undergo Pd(dppf)Cl2-catalyzed carbonylation . This method yields thieno[2,3-d]pyrimidine-4-carboxylic acids, which can be further derivatized to obtain the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned catalytic processes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-amino-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienopyrimidines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Antitumor Activity
Research has indicated that derivatives of thieno-pyrimidines exhibit promising antitumor properties. For instance, studies have shown that compounds similar to 3-amino-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .
Case Study:
In a study involving various thieno-pyrimidine derivatives, it was found that certain modifications led to enhanced cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
Antiviral Activity
The compound has also been explored for its antiviral properties. Research indicates that thieno-pyrimidine derivatives can act as inhibitors of viral replication, particularly in the context of chronic viral infections such as hepatitis B .
Case Study:
A derivative demonstrated significant inhibition of HBV replication in vitro, suggesting its potential as a therapeutic agent for chronic hepatitis B infections .
Drug Design and Development
The unique structural features of this compound make it an attractive scaffold for drug design. Its ability to interact with various biological targets allows for the development of novel pharmacological agents.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Antiviral | Inhibits replication of hepatitis B virus | |
| Enzyme Inhibition | Potential inhibitor of PI3K pathways |
Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to optimize the biological activity of thieno-pyrimidine derivatives. Modifications at various positions on the thieno-pyrimidine ring system have been correlated with enhanced potency and selectivity against specific targets .
Mechanism of Action
The mechanism of action of 3-amino-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, its antimycobacterial activity is attributed to the inhibition of key enzymes involved in the biosynthesis of mycobacterial cell walls . The compound may also interfere with DNA replication and repair processes, contributing to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs of 3-amino-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one differ in substituent positions and functional groups, leading to distinct biological and physicochemical properties (Table 1).
Table 1: Structural and Functional Comparison of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
Key Observations:
- Methyl vs.
- Thiol vs. Methyl Groups: Replacing 2-methyl with 2-mercapto (e.g., 3-amino-2-mercapto-5,6-dimethyl derivative) improves analgesic activity due to thiol-mediated redox modulation .
Anticancer Activity:
- This compound: Exhibits selective cytotoxicity against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines, with IC₅₀ values comparable to evodiamine derivatives . Molecular docking studies suggest interactions with kinase domains .
- 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one: Shows COX-2 selectivity (IC₅₀ = 0.8 µM), outperforming indomethacin in anti-inflammatory assays .
Antimicrobial Activity:
- 2-Methylthieno[2,3-d]pyrimidin-4(3H)-one: Inhibits Staphylococcus aureus (MIC = 12.5 µg/mL) via interference with cell wall synthesis .
- 3-Amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one: Acts as a fungicidal lead, disrupting melanin synthesis in B16 murine cells .
Physicochemical Properties:
Table 2: Physicochemical Comparison
| Compound Name | Molecular Weight | LogP | Hydrogen Bond Donors | Rotatable Bonds |
|---|---|---|---|---|
| This compound | 209.27 | 1.2 | 1 | 2 |
| 3-Amino-2,6-diethylthieno[2,3-d]pyrimidin-4(3H)-one | 223.30 | 1.4 | 1 | 2 |
| 2-Methylthieno[2,3-d]pyrimidin-4(3H)-one | 166.20 | 0.9 | 0 | 0 |
| 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one | 180.22 | 1.1 | 0 | 0 |
- Hydrogen Bond Capacity: The 3-amino group in dimethyl/trimethyl derivatives improves target engagement in enzyme inhibition .
Biological Activity
3-Amino-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (CAS No. 79927-76-7) is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C8H9N3OS
- Molecular Weight : 195.24 g/mol
- Structure : The compound features a thieno[2,3-d]pyrimidine core with an amino group at position 3 and methyl groups at positions 2 and 6.
Anticancer Properties
Research indicates that thienopyrimidine derivatives exhibit significant anticancer activities. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines:
- Cytotoxicity Assays : In vitro studies have demonstrated that derivatives of thienopyrimidines possess cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. For example, the compound 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one was found to have an IC50 value of approximately 13.42 μg/mL against MCF-7 cells .
- Mechanism of Action : The mechanism often involves the inhibition of specific kinases implicated in cancer proliferation. Compounds targeting pim kinases have shown promise in preclinical trials .
Antimicrobial Activity
The compound's structural characteristics suggest potential efficacy against bacterial infections. Thienopyrimidines have been explored for their ability to combat Helicobacter pylori, a significant pathogen associated with gastric ulcers and cancer:
- Inhibition Studies : Modifications to the thienopyrimidine structure have been linked to enhanced uptake in Gram-negative bacteria, indicating a potential pathway for antibiotic development .
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions starting from simpler thieno-pyrimidine precursors. These synthetic routes often include:
- Formation of the thieno-pyrimidine core.
- Introduction of amino and methyl substituents through nucleophilic substitution or condensation reactions.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
